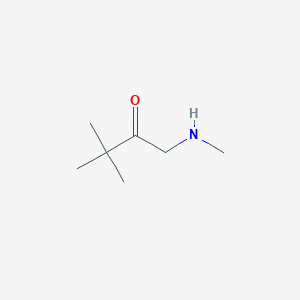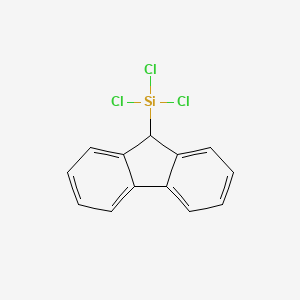
3,3-Dimethyl-1-(methylamino)butan-2-one
Vue d'ensemble
Description
3,3-Dimethyl-1-(methylamino)butan-2-one is an organic compound with the molecular formula C7H15NO . It has a molecular weight of 131.22 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17NO/c1-7(2,3)6(9)5-8-4/h6,8-9H,5H2,1-4H3 . This indicates that the compound has a complex structure with multiple functional groups.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 131.22 and is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Ethylene Dimerization and Alphabutol Technology
Research on ethylene dimerization focuses on enhancing the selectivity of Butene-1 from ethylene, a critical process in producing high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). Alphabutol technology is highlighted for its potential in optimizing Butene-1 production through ethylene dimerization. This area involves significant research on operational processes to minimize fouling and improve reactor selectivity and efficiency, presenting a field for applying similar compounds in catalysis and process optimization (Alenezi, Manan, & Zaidel, 2019).
Flavor Compounds in Foods
Branched aldehydes, derived from amino acids, play a crucial role in the flavor profiles of both fermented and non-fermented food products. Research in this area focuses on the metabolic pathways leading to the formation and degradation of these compounds, indicating potential research applications in food science and technology for improving or modifying food flavors through the control of these pathways (Smit, Engels, & Smit, 2009).
Alternative Fuels and Energy Sources
The search for alternative fuels has led to the exploration of dimethyl ether (DME) for use in compression ignition engines. Studies focus on DME's combustion performance, emission characteristics, and its potential as a cleaner alternative to conventional diesel. This research area could be relevant for applying "3,3-Dimethyl-1-(methylamino)butan-2-one" in the development of new energy sources and reducing environmental impact (Park & Lee, 2014).
Chemical Recycling of Carbon Dioxide
The chemical recycling of carbon dioxide into fuels presents an innovative approach to addressing environmental concerns and energy security. Research focuses on optimizing processes to minimize hydrogen consumption and utilize renewable energy sources, aiming at producing alcohols and other fuels from CO2. This field offers potential applications for "this compound" in catalysis and green chemistry processes (Centi & Perathoner, 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3,3-Dimethyl-1-(methylamino)butan-2-one is the trimethylamine (TMA) and trimethylamine N-oxide (TMAO) . These are gut microbiota-derived metabolites involved in various physiological processes.
Mode of Action
This compound acts as an inhibitor of TMA and TMAO . It negatively regulates the p65 NF-κB and TGF-β1/Smad3 signaling pathways .
Biochemical Pathways
The compound affects the choline metabolism pathway in the gut microbiota . By inhibiting the conversion of choline into TMA, it increases the bioavailability of choline for the host .
Pharmacokinetics
It is known to be orally active , suggesting it has good bioavailability
Result of Action
The inhibition of TMA and TMAO production by this compound leads to a decrease in inflammation and liver injury . It can alleviate colitis and secondary liver damage in ulcerative colitis mice .
Action Environment
Environmental factors such as diet and gut microbiota composition can influence the action of this compound. A diet high in choline or carnitine, for example, can increase the production of TMA and TMAO, potentially affecting the efficacy of the compound .
Propriétés
IUPAC Name |
3,3-dimethyl-1-(methylamino)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)6(9)5-8-4/h8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRRSAKKUZXZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278964 | |
| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70591-89-8 | |
| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70591-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















